molecular formula C14H11FO4 B6399102 3-(5-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid CAS No. 1261927-80-3

3-(5-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid

Cat. No.: B6399102
CAS No.: 1261927-80-3
M. Wt: 262.23 g/mol
InChI Key: ZPPBXWFQSJIOOV-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid is a chemical compound that has garnered attention due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a methoxy group attached to a benzoic acid core. These functional groups contribute to its distinct chemical behavior and potential utility in scientific research and industrial applications.

Properties

IUPAC Name

3-(5-fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-13-9(3-2-4-10(13)14(17)18)11-7-8(15)5-6-12(11)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPBXWFQSJIOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689449
Record name 5'-Fluoro-2'-hydroxy-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-80-3
Record name 5'-Fluoro-2'-hydroxy-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound followed by hydroxylation and methoxylation. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired substitutions on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-(5-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to certain proteins, while the hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

    5-Fluoro-2-hydroxybenzoic acid: Similar structure but lacks the methoxy group.

    2-Methoxybenzoic acid: Lacks the fluorine and hydroxyl groups.

    3-Hydroxy-2-methoxybenzoic acid: Lacks the fluorine atom.

Uniqueness: 3-(5-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid is unique due to the combination of fluorine, hydroxyl, and methoxy groups on the benzoic acid core. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

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